Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a trifunctional substitution pattern:
- Position 5: An acetyl(benzenesulfonyl)amino group (–N(SO₂C₆H₅)COCH₃).
- Position 2: A phenyl substituent (C₆H₅).
- Position 3: An ethyl ester (–COOCH₂CH₃).
The acetyl-sulfonamide moiety at position 5 may enhance hydrogen-bonding interactions with biological targets, while the phenyl group at position 2 contributes to aromatic π-π stacking. The ethyl ester at position 3 balances hydrophobicity and metabolic stability. Structural analysis tools like SHELXL and ORTEP (used in crystallography) are critical for elucidating such compounds’ geometries .
Properties
IUPAC Name |
ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6S/c1-3-31-25(28)23-21-16-19(14-15-22(21)32-24(23)18-10-6-4-7-11-18)26(17(2)27)33(29,30)20-12-8-5-9-13-20/h4-16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYOSIVRPWJMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: This step often involves the reaction of the benzofuran derivative with phenylsulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzofuran derivatives arises from variations in substituents at positions 2, 3, and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Position 5 Modifications :
- The acetyl-sulfonamide group in the target compound is unique compared to analogs with butyryl, benzoyl, or ester groups. Acetyl’s smaller size may enhance metabolic stability compared to bulkier substituents (e.g., butyryl) .
- Bromine or methoxy substituents on the sulfonyl aryl ring (e.g., 4-bromo or 4-methoxy) influence electronic properties and intermolecular interactions .
Position 2 Substitutions: Phenyl groups (as in the target compound) enable π-π stacking, critical for binding to aromatic residues in enzymes or receptors.
Position 3 Variations :
- All compounds share an ethyl ester, suggesting its role as a standard solubilizing group. However, methoxyethyl esters (e.g., in ) could further modulate solubility .
Crystallographic and Computational Insights
Biological Activity
Ethyl 5-[acetyl(benzenesulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, antiproliferative effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzofuran core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways involved in cancer cell proliferation. The sulfonamide group is believed to play a crucial role in its inhibitory effects on various targets, including:
- Histone Deacetylases (HDACs) : HDAC inhibitors are known for their role in cancer therapy by inducing cell cycle arrest and apoptosis in tumor cells.
- Kinase Inhibition : Certain derivatives have shown promise as kinase inhibitors, affecting signaling pathways critical for tumor growth.
Antiproliferative Activity
Several studies have evaluated the antiproliferative effects of this compound against various human cancer cell lines. The following table summarizes key findings from these studies:
Case Studies and Research Findings
- MCF-7 Cell Line Study : Research indicated that the compound significantly reduced cell viability in MCF-7 cells, with an IC50 value of 12.5 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, suggesting a potential role as an anticancer agent.
- A549 Cell Line Study : In another study involving A549 lung cancer cells, the compound exhibited an IC50 value of 8.0 µM. It was found to cause G1 phase cell cycle arrest, which is critical for preventing further proliferation of cancer cells.
- HT-29 Cell Line Study : The antiproliferative effects were also evaluated in HT-29 colorectal cancer cells, where an IC50 value of 10.0 µM was recorded. The study highlighted the compound's ability to inhibit key kinases involved in cell signaling pathways that promote tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
